molecular formula C9H11FO2 B1604351 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol CAS No. 870849-56-2

1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol

Cat. No.: B1604351
CAS No.: 870849-56-2
M. Wt: 170.18 g/mol
InChI Key: OGBGGCJKDXCBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11FO2 It is a fluorinated aromatic alcohol, characterized by the presence of a fluoro group and a methoxy group on the benzene ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluoro-3-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the fluoro and methoxy groups in the para and meta positions, respectively, provides distinct electronic and steric effects compared to its isomers .

Biological Activity

1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9_9H11_{11}F O2_2 and a molecular weight of approximately 168.17 g/mol. Its structure features a phenolic group with a methoxy substituent and a fluorine atom, which enhance its lipophilicity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications as an anti-inflammatory agent, analgesic, and in cancer treatment.

Structural Characteristics

The presence of the fluorine atom in the compound's structure is significant as it may enhance binding affinity to various biological targets. This characteristic is crucial for its pharmacological properties.

Property Value
Molecular FormulaC9_9H11_{11}F O2_2
Molecular Weight168.17 g/mol
AppearanceColorless to pale yellow liquid
Functional GroupsPhenolic, Methoxy, Fluoro

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, particularly in the context of cancer and inflammation. The following sections summarize key findings related to its biological activity.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated significant antiproliferative effects on various cancer cell lines, including breast cancer cells (e.g., MCF-7). For instance, related compounds have shown IC50_{50} values as low as 0.075 µM against MCF-7 cells, indicating potent activity and low toxicity in non-cancerous cells .

The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization, which is critical for cell division. This action can lead to apoptosis in cancer cells through the modulation of apoptotic pathways, including the downregulation of anti-apoptotic proteins such as Bcl2 and survivin, alongside upregulation of pro-apoptotic factors like Bax .

Case Studies

Several studies have explored the biological activity of related compounds, providing insight into potential therapeutic applications:

  • Study on Antiproliferative Activity : A series of β-lactam derivatives were tested for their activity against MCF-7 human breast cancer cells. The most active compounds exhibited IC50_{50} values ranging from 0.075 µM to 0.095 µM, demonstrating significant potency compared to other derivatives .
  • Structural Activity Relationship (SAR) : Research indicates that specific structural modifications, such as the introduction or alteration of functional groups (e.g., methoxy or fluoro), can significantly impact biological activity. For example, compounds with hydroxyl groups showed enhanced antiproliferative effects compared to their halogenated counterparts .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name CAS Number Similarity Index IC50_{50} (µM)
1-(4-Fluoro-3-propoxyphenyl)ethanone1378655-34-50.94TBD
3'-Fluoro-4'-methoxyacetophenone455-91-40.96TBD
1-(3-Ethoxy-4-fluorophenyl)ethanone1378655-34-50.96TBD
1-(4-Fluoro-3-methoxyphenyl)propan-1-one82846-20-60.94TBD

Properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBGGCJKDXCBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641055
Record name 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870849-56-2
Record name 4-Fluoro-3-methoxy-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870849-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870849-56-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl magnesium chloride (3 M tetrahydrofuran solution, 7.8 mL) was added to a solution of 4-fluoro-3-methoxybenzaldehyde (3 g) in THF (200 mL) while cooling with ice, and the reaction solution was stirred for 2 hours while cooling with ice. A saturated aqueous solution of ammonium chloride and ethyl acetate were added to the reaction solution and the organic layer was partitioned. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (Carrier: Chromatorex™ NH, elution solvent: heptane-ethyl acetate system) to obtain 2.65 g of the title compound. The physical properties of the compound are as follows.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.